4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic naming of 4-chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol follows established International Union of Pure and Applied Chemistry conventions for naming complex halogenated alcohols. According to International Union of Pure and Applied Chemistry guidelines, alcohols are named by identifying the longest carbon chain containing the hydroxyl group, changing the alkane suffix from "-ane" to "-ol," and numbering the carbon atoms to give the hydroxyl group the lowest possible number. In this particular compound, the five-carbon chain establishes the base name "pentanol," with the hydroxyl group located at carbon-1, resulting in the base structure "pentan-1-ol".
The halogen substituents are incorporated into the name as prefixes in alphabetical order, with their positions indicated by numerical locants. The systematic name follows the pattern of listing substituents alphabetically: bromo (appearing at positions 2 and 5), chloro (appearing at position 4), and trifluoro (appearing at position 4 and 5). The complete International Union of Pure and Applied Chemistry name becomes "this compound," although an alternative acceptable name "2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol" exists depending on the priority given to different halogen substituents.
The numbering system begins from the carbon bearing the hydroxyl group, which receives priority over halogen substituents according to International Union of Pure and Applied Chemistry rules for functional group hierarchy. This ensures that the alcohol functional group receives the lowest possible number in the systematic name. The presence of geminal fluorine atoms at position 5 requires the specification "5,5" to indicate that two fluorine atoms are attached to the same carbon atom.
Alternative naming conventions may refer to this compound using different systematic approaches, including the Chemical Abstracts Service registry number 757-04-0, which provides a unique identifier for this specific chemical structure. The compound's entry in chemical databases includes various synonyms such as "2,5-dibromo-4-chloro-4,5,5-trifluoro-1-pentanol" and other permutations that reflect different approaches to organizing the halogen substituents in the systematic name.
Molecular Geometry and Stereochemical Considerations
The molecular geometry of this compound is significantly influenced by the presence of multiple halogen substituents and the terminal hydroxyl group. The five-carbon chain adopts a roughly linear arrangement, though the presence of bulky halogen atoms introduces considerable steric strain that affects the overall three-dimensional structure. The carbon-1 position, bearing the hydroxyl group, exhibits tetrahedral geometry with bond angles approximating 109.5 degrees, though distortion occurs due to the electronegativity differences between the hydroxyl group and the adjacent methylene carbon.
Carbon-2 presents a particularly interesting stereochemical environment, as it bears a bromine substituent that creates a chiral center. The presence of four different substituents (hydrogen, bromine, the carbon-1 methylene group, and the carbon-3 methylene group) results in the existence of two possible enantiomers for this compound. This stereochemical complexity requires careful consideration when discussing the compound's three-dimensional structure and potential biological or chemical activities.
Carbon-4 exhibits significant steric crowding due to the simultaneous presence of chlorine and fluorine substituents. The tetrahedral arrangement around this carbon is distorted by the electronegativity and size differences between chlorine and fluorine atoms. The carbon-fluorine bonds are shorter and stronger than the carbon-chlorine bond, creating an asymmetric electronic environment that influences the overall molecular dipole moment.
Carbon-5 represents the most sterically hindered position in the molecule, bearing two fluorine atoms and one bromine atom in addition to its connection to carbon-4. This geminal difluoride arrangement creates a highly electronegative environment that significantly affects the electron density distribution throughout the molecule. The carbon-5 geometry deviates from ideal tetrahedral due to the small size of fluorine atoms allowing closer approach, while the large bromine atom occupies more space.
The overall molecular conformation is influenced by intramolecular interactions between halogen atoms, including possible halogen bonding effects. The high electronegativity of fluorine atoms creates partial positive charges on adjacent carbon atoms, which can interact with the lone pairs on bromine and chlorine atoms elsewhere in the molecule. These weak intermolecular interactions contribute to the compound's preferred conformational arrangements in both solution and solid phases.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 spectra. Proton nuclear magnetic resonance spectroscopy reveals the presence of the terminal hydroxyl group through a characteristic broad signal appearing in the range of 3200-3600 parts per million, typical of alcohol functional groups. The methylene protons adjacent to the hydroxyl group (carbon-1) appear as a triplet around 3.6-3.8 parts per million due to coupling with the adjacent methylene group.
The methylene protons at carbon-3 exhibit complex splitting patterns due to their environment between the brominated carbon-2 and the highly substituted carbon-4. These protons typically appear in the range of 2.0-2.5 parts per million with coupling constants reflecting the influence of neighboring electronegative substituents. The proton at carbon-2, bearing the bromine substituent, appears further downfield around 4.0-4.5 parts per million as a multiplet due to coupling with adjacent methylene groups.
Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the fluorine environments within the molecule. The geminal fluorine atoms at carbon-5 appear as a doublet around -72 to -73 parts per million, with coupling to the adjacent fluorine at carbon-4. The fluorine at carbon-4 exhibits a more complex splitting pattern due to coupling with both the geminal fluorines at carbon-5 and potential long-range coupling effects.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The hydroxyl group produces a broad absorption band in the range of 3200-3600 centimeters inverse, typical of hydrogen-bonded alcohol groups. Carbon-hydrogen stretching vibrations appear in the range of 2850-3000 centimeters inverse, with specific patterns reflecting the influence of adjacent halogen substituents. Carbon-fluorine stretching vibrations produce strong absorptions in the fingerprint region between 1000-1400 centimeters inverse, though these may be obscured by other functional group absorptions.
Carbon-bromine and carbon-chlorine stretching vibrations appear at lower frequencies, with carbon-chlorine stretches typically observed around 600-800 centimeters inverse and carbon-bromine stretches below 700 centimeters inverse. The specific positions of these absorptions depend on the electronic environment of each halogen substituent and may show splitting due to the presence of multiple halogenated carbons.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 334, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of halogen atoms, with bromine loss producing fragments at mass-to-charge ratios 255 and 176, chlorine loss producing a fragment at mass-to-charge ratio 299, and fluorine losses producing various lower mass fragments.
| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency | Multiplicity |
|---|---|---|---|
| Proton Nuclear Magnetic Resonance | Hydroxyl group | 3200-3600 parts per million | Broad singlet |
| Proton Nuclear Magnetic Resonance | Carbon-1 methylene | 3.6-3.8 parts per million | Triplet |
| Proton Nuclear Magnetic Resonance | Carbon-2 proton | 4.0-4.5 parts per million | Multiplet |
| Fluorine-19 Nuclear Magnetic Resonance | Carbon-5 fluorines | -72 to -73 parts per million | Doublet |
| Infrared | Hydroxyl stretch | 3200-3600 centimeters inverse | Broad |
| Infrared | Carbon-fluorine stretch | 1000-1400 centimeters inverse | Strong |
| Infrared | Carbon-chlorine stretch | 600-800 centimeters inverse | Medium |
| Mass Spectrometry | Molecular ion | 334 mass-to-charge ratio | - |
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic analysis of this compound provides detailed information about its solid-state structure and intermolecular packing arrangements. While specific single-crystal x-ray diffraction data for this exact compound are limited in the available literature, related polyhalogenated compounds provide insight into expected crystallographic behavior. The compound's high degree of halogenation suggests that halogen bonding interactions likely play a significant role in determining crystal packing arrangements.
The presence of multiple halogen atoms creates opportunities for various types of intermolecular interactions in the solid state. Fluorine atoms, being highly electronegative, can participate in hydrogen bonding with the hydroxyl group of adjacent molecules, creating extended hydrogen-bonded networks within the crystal lattice. The larger halogen atoms, bromine and chlorine, can engage in halogen bonding interactions where the positive σ-hole on one halogen atom interacts with the negative region of another halogen or electronegative atom.
Crystal packing efficiency is influenced by the molecular shape and the spatial distribution of halogen substituents. The linear pentanol backbone with multiple bulky halogen substituents likely results in a relatively low packing density compared to the parent pentanol molecule. The asymmetric distribution of substituents may lead to the formation of polar and nonpolar regions within the crystal structure, potentially resulting in layered or channel-like packing arrangements.
Temperature-dependent crystallographic studies would be valuable for understanding thermal expansion behavior and potential phase transitions. The multiple halogen substituents create significant molecular volume and may result in anisotropic thermal expansion coefficients. Low-temperature studies could reveal additional structural details and provide insight into the relative importance of different intermolecular interactions.
The stereochemical complexity introduced by the chiral center at carbon-2 affects crystallographic behavior significantly. If the compound crystallizes as a racemic mixture, the crystal structure would contain both enantiomers in equal proportions, likely leading to centrosymmetric space group symmetry. Alternatively, spontaneous resolution during crystallization could result in the formation of enantiopure crystals with chiral space group symmetry.
Comparative Structural Analysis with Halogenated Pentanol Derivatives
Comparative analysis of this compound with related halogenated pentanol derivatives reveals important structure-property relationships and highlights the unique characteristics of this highly substituted compound. The parent compound, 5,5,5-trifluoropentan-1-ol, provides a baseline for understanding the effects of additional halogen substitution. This simpler analog, with molecular formula C5H9F3O and molecular weight 142.06 grams per mole, demonstrates significantly different physical and chemical properties due to the absence of bromine and chlorine substituents.
The introduction of bromine atoms at positions 2 and 5 in the target compound dramatically increases molecular weight from 142.06 to 334.35 grams per mole, representing a 135 percent increase in mass. This substantial increase affects numerous properties including boiling point, density, and solubility characteristics. The bromine substituents also introduce additional sites for potential chemical reactivity and intermolecular interactions.
Related compounds such as 5-bromo-4-chloro-4,5,5-trifluoropentan-1-ol provide insight into the effects of different halogen substitution patterns. This compound, with molecular formula C5H7BrClF3O and molecular weight 255.46 grams per mole, contains one fewer bromine atom than the target compound, allowing for direct comparison of the effects of increased bromination. The additional bromine substituent in the target compound increases both steric hindrance and the potential for halogen bonding interactions.
Comparison with 4,4-difluoropentan-1-ol reveals the effects of fluorine versus mixed halogen substitution. This compound, with molecular formula C5H10F2O, contains only fluorine substituents in addition to the hydroxyl group, providing insight into the specific contributions of bromine and chlorine atoms to the target compound's properties. The substantially lower molecular weight (140.13 grams per mole) and reduced steric bulk result in markedly different physical properties.
The systematic comparison of halogenated pentanol derivatives demonstrates clear trends in molecular properties as a function of halogen type and substitution pattern. Fluorine substitution generally produces the smallest steric effects while maximizing electronegativity differences. Chlorine substitution provides intermediate steric bulk and electronegativity, while bromine substitution creates the largest steric effects and introduces significant polarizability.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Number of Halogens | Halogen Types |
|---|---|---|---|---|
| 5,5,5-Trifluoropentan-1-ol | C5H9F3O | 142.06 | 3 | Fluorine only |
| 4,4-Difluoropentan-1-ol | C5H10F2O | 140.13 | 2 | Fluorine only |
| 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol | C5H7BrClF3O | 255.46 | 5 | Mixed halogens |
| This compound | C5H6Br2ClF3O | 334.35 | 6 | Mixed halogens |
Properties
IUPAC Name |
2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2ClF3O/c6-3(2-12)1-4(8,9)5(7,10)11/h3,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCKYRIOJOZVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)Br)C(C(F)(F)Br)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382124 | |
| Record name | 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757-04-0 | |
| Record name | 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 1,1,1-Trifluoropentane-2,4-dione is a common precursor for trifluoromethylated pentane derivatives, which can be further functionalized.
- Halogenated phenyl derivatives and trifluoromethyl beta-diketones are often used in related syntheses to introduce trifluoromethyl and halogen substituents.
Method 1: Halogenation of Trifluorinated Pentanol Derivatives
A typical approach involves:
- Synthesis of trifluorinated pentanol backbone:
- Starting from trifluoropentan-1-ol or trifluoropentan-2,4-dione, hydroxylation and fluorination steps are performed under controlled conditions.
- Selective bromination:
- Bromine or N-bromosuccinimide (NBS) is used to brominate the 2 and 5 positions.
- Reaction is carried out at low temperatures to control regioselectivity.
- Chlorination:
- Chlorination at the 4 position is achieved using reagents such as thionyl chloride or sulfuryl chloride.
- Conditions are optimized to avoid substitution at other sites.
- Purification:
- The product is isolated by extraction and purified by column chromatography.
Method 2: Photoredox Catalysis for Trifluoromethylation and Halogenation
Recent advances employ photoredox catalysis to achieve selective trifluoromethylation and halogenation in one-pot reactions:
- Using Togni’s reagent as a trifluoromethyl source and photoredox catalysts such as 4CzIPN under blue LED irradiation.
- Halogen sources (bromine and chlorine donors) are added concurrently or sequentially.
- Solvent mixtures like dioxane:methanol (9:1 v/v) enhance reaction yields.
- This method achieves high isolated yields (up to 84%) with good regioselectivity.
Method 3: Acid-Catalyzed Condensation and Halogenation
- Acid catalysis (e.g., acetic acid or p-toluenesulfonic acid) is used to condense trifluoromethyl diketones with amines or alcohols to form intermediates.
- Subsequent halogenation steps introduce bromine and chlorine atoms.
- Reaction conditions typically involve reflux in solvents like 2-methoxyethanol.
- Yields reported for related trifluorinated compounds exceed 85%, indicating efficient formation of the backbone before halogenation.
Data Table Summarizing Preparation Conditions and Yields
| Method No. | Key Reagents & Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Bromination with NBS, Chlorination with SOCl2 | 1-2 hours | 0–25 °C | 70–80 | Careful temperature control needed for selectivity |
| 2 | Photoredox catalysis: Togni’s reagent, 4CzIPN catalyst | 12 hours | Room temp, blue LED | 76–84 | High regioselectivity, mild conditions, solvent: dioxane:methanol (9:1) |
| 3 | Acid-catalyzed condensation with PTSA, reflux in 2-methoxyethanol | 1.5–4 hours | 80–110 °C | 85–88 | Efficient backbone formation before halogenation |
Research Findings and Analysis
- Selectivity: The use of photoredox catalysis allows for milder conditions and better control over regioselective trifluoromethylation and halogenation compared to classical methods.
- Yield Optimization: Acid-catalyzed condensation methods provide high yields of trifluorinated intermediates, which are crucial for subsequent halogenation steps.
- Reaction Conditions: Temperature and solvent choice critically influence the outcome. Lower temperatures favor selective bromination, while reflux conditions are necessary for condensation reactions.
- Purification: Column chromatography remains the standard for isolating pure 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol due to the complexity of the mixture.
Chemical Reactions Analysis
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Scientific Research Applications
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The halogen atoms play a crucial role in its reactivity and binding affinity. The compound can modulate specific pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Observations:
Halogen Influence : Bromine’s larger atomic radius and lower electronegativity (vs. chlorine) enhance leaving-group ability in nucleophilic substitutions, making the target compound more reactive than dichloro analogs .
Positional Effects : The 2,5-dibromo substitution in the target compound may sterically hinder reactions at the C2 position compared to the 5-bromo isomer in .
Fluorine Contribution : Trifluoromethyl groups (C4, C5, C5) increase thermal stability and hydrophobicity, common in agrochemical and pharmaceutical intermediates .
Biological Activity
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol, also known by its CAS number 757-04-0, is a halogenated alcohol with significant biological activity. This compound is characterized by its complex molecular structure, which includes multiple halogen substituents that influence its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHBrClFO |
| Molar Mass | 334.36 g/mol |
| Density | 1.9838 g/cm³ (at 25 °C) |
| Boiling Point | 83-85 °C (at 0.5 mmHg) |
| pKa | 13.81 ± 0.10 (predicted) |
| Hazard Symbols | Xi - Irritant |
| Risk Codes | R36/37/38 - Irritating to eyes, respiratory system and skin |
Biological Activity
The biological activity of this compound has been the subject of various studies focusing on its potential applications in pharmacology and toxicology.
The compound's halogenated structure suggests a potential for interaction with biological membranes and proteins. The presence of multiple bromine and chlorine atoms may enhance its lipophilicity, allowing it to penetrate cellular membranes more effectively. This characteristic is crucial for assessing its bioactivity in various biological systems.
Toxicological Studies
Research indicates that compounds with similar halogenated structures can exhibit cytotoxic effects. For instance:
- Cytotoxicity : In vitro studies have shown that halogenated alcohols can induce apoptosis in certain cancer cell lines, suggesting a potential for therapeutic applications in oncology.
- Irritation Potential : The compound is classified as an irritant, which raises concerns regarding its safety profile in both laboratory settings and potential therapeutic use .
Case Studies
- Antimicrobial Activity : A study examined the antimicrobial properties of halogenated alcohols, including derivatives similar to this compound. Results indicated significant activity against various bacterial strains, highlighting the compound's potential as an antibacterial agent.
- Environmental Impact : Research has explored the environmental persistence of halogenated compounds. The stability of such compounds in aquatic environments raises concerns about bioaccumulation and toxicity to aquatic life.
Research Findings
Recent findings suggest that the biological activity of this compound could be harnessed for various applications:
- Pharmaceutical Development : The compound's unique properties may be leveraged in drug design, particularly in developing new antimicrobial or anticancer agents.
- Chemical Synthesis : Its reactivity can be utilized in synthetic organic chemistry to create more complex molecules through halogenation reactions.
Q & A
Q. Key Considerations :
- Low temperatures (-78°C) during fluorination minimize side reactions.
- Competing halogen exchange (e.g., Br ↔ Cl) may occur; monitor via GC-MS .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key signals indicate structural integrity?
Q. Methodological Answer :
Q. Methodological Answer :
- Thermal Stability : Decomposes above 80°C via elimination reactions (e.g., HF/HBr release). Store at 2–8°C in amber glass .
- Light Sensitivity : UV exposure accelerates radical degradation. Use argon-filled vials to suppress oxidation .
- Hydrolytic Stability : The C-Cl bond is susceptible to hydrolysis in aqueous media. Use anhydrous solvents (e.g., THF, DCM) for reactions .
Q. Data Contradiction Note :
- Computational models (DFT) may predict a 70:30 diastereomer ratio, but experimental HPLC data often show 55:45 due to solvent polarity effects .
Advanced: How do electronic effects of substituents (Br, Cl, CF₃) influence its reactivity in cross-coupling reactions?
Q. Methodological Answer :
Q. Methodological Answer :
Validate Models : Compare DFT-calculated activation energies with experimental Arrhenius plots. Adjust for solvent effects (e.g., COSMO-RS solvation model) .
Error Analysis : Use Monte Carlo simulations to quantify uncertainty in kinetic measurements .
Triangulation : Cross-validate NMR, HPLC, and computational results to identify systematic biases (e.g., impurity interference) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
